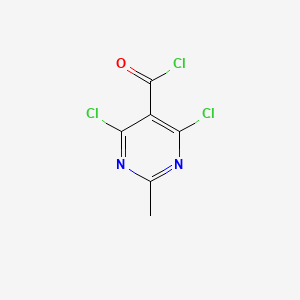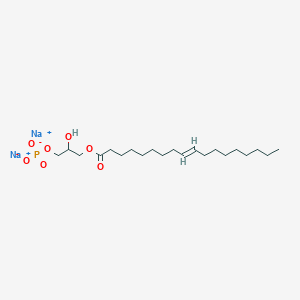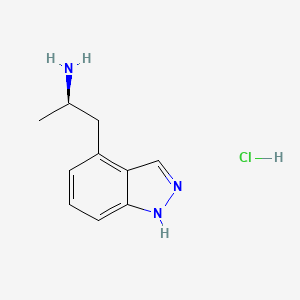
2,5-Diiodobenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diiodobenzene-1,4-diamine is an organic compound with the molecular formula C6H6I2N2 and a molecular weight of 359.93 g/mol It is characterized by the presence of two iodine atoms and two amino groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diiodobenzene-1,4-diamine typically involves the iodination of benzene derivatives followed by amination. One common method starts with 1,4-diiodobenzene, which undergoes nitration to form 2,5-diiodonitrobenzene. This intermediate is then reduced to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the process generally involves large-scale nitration and reduction reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Diiodobenzene-1,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other groups through reactions such as the Suzuki coupling.
Oxidation and Reduction: The amino groups can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution: Palladium catalysts and bases are commonly used in substitution reactions involving this compound.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize the amino groups.
Major Products Formed:
Substitution Products: Various substituted benzene derivatives can be formed depending on the substituents introduced.
Oxidation Products: Oxidation of the amino groups can lead to the formation of nitro or nitroso compounds.
Applications De Recherche Scientifique
2,5-Diiodobenzene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Diiodobenzene-1,4-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the iodine atoms can participate in halogen bonding. These interactions can affect the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
4,5-Diiodobenzene-1,2-diamine: Another diiodobenzene derivative with similar properties.
5,6-Diiodo-1H-benzotriazole: A compound with similar iodine substitution but different ring structure.
Propriétés
Numéro CAS |
850648-65-6 |
|---|---|
Formule moléculaire |
C6H6I2N2 |
Poids moléculaire |
359.93 g/mol |
Nom IUPAC |
2,5-diiodobenzene-1,4-diamine |
InChI |
InChI=1S/C6H6I2N2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,9-10H2 |
Clé InChI |
GGTVUYLPCRKEQS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1I)N)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


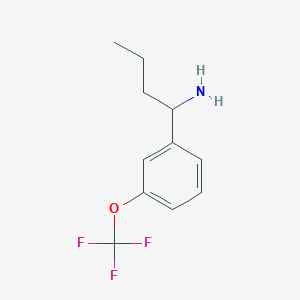
![4-([1,1'-Biphenyl]-4-yl)-6-(3-bromo-5-chlorophenyl)-2-phenylpyrimidine](/img/structure/B12964888.png)
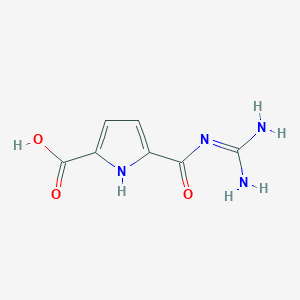
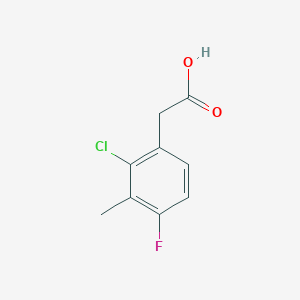
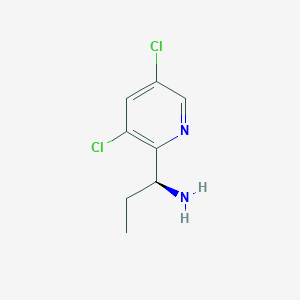
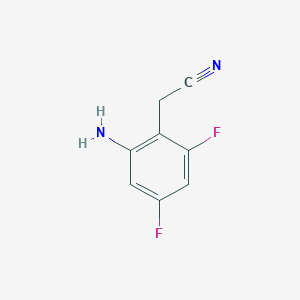
![2-(3-((Trifluoromethyl)thio)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12964920.png)
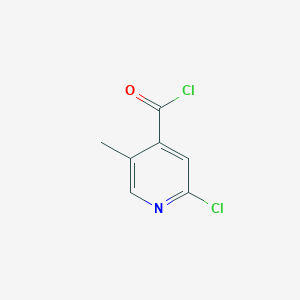

![2,7-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B12964945.png)
